

CP-506: A Hypoxia-Activated Prodrug Targeting the Tumor Microenvironment

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Compound of Interest		
Compound Name:	CP-506	
Cat. No.:	B15573073	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **CP-506**, a novel hypoxia-activated prodrug (HAP) designed to selectively target the oxygen-deficient microenvironment of solid tumors. This document details the core mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for researchers and drug development professionals.

Introduction

Tumor hypoxia, a common feature of the tumor microenvironment (TME), is a major driver of cancer progression, metastasis, and resistance to conventional therapies.[1] Hypoxia-activated prodrugs are an innovative class of therapeutics that leverage this unique feature of the TME for targeted cancer cell killing.[2][3] **CP-506** is a second-generation HAP that is rationally designed to overcome the limitations of its predecessors, offering a promising new strategy in the treatment of solid malignancies.[2][4] It is a DNA alkylating agent that demonstrates high selectivity for hypoxic cells, a potent bystander effect, and a favorable pharmacokinetic profile. [4][5][6] Currently, **CP-506** is being evaluated in a Phase I/II clinical trial as a monotherapy and in combination with carboplatin or an immune checkpoint inhibitor (NCT04954599).[3][7]

Mechanism of Action

Foundational & Exploratory

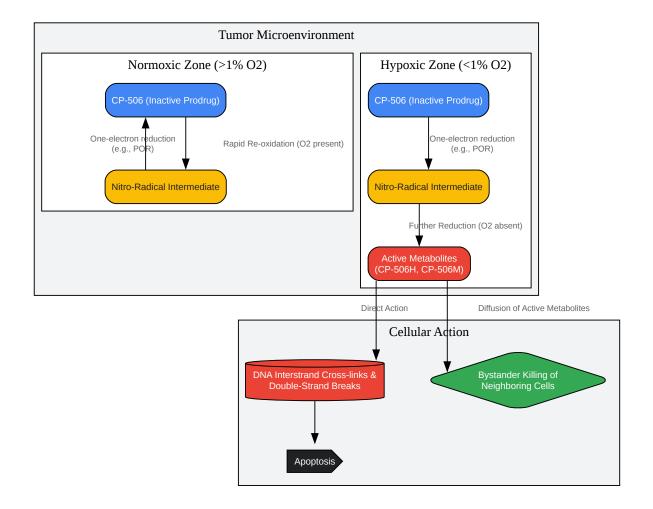




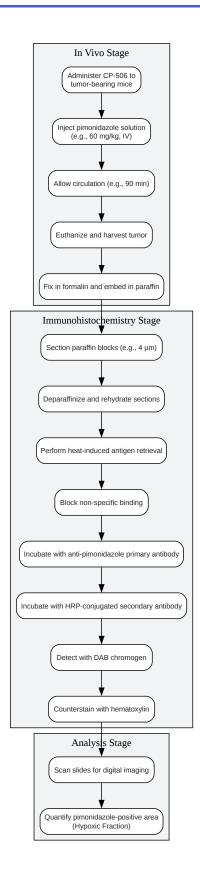
CP-506 is administered as an inactive prodrug, which selectively activates under the severe hypoxic conditions (<1% O2) found in solid tumors.[2][8] The mechanism of action can be summarized in the following steps:

- Hypoxia-Selective Activation: In the oxygen-poor environment of the tumor, CP-506
 undergoes a one-electron reduction, primarily catalyzed by cytochrome P450 oxidoreductase
 (POR) and other flavoenzymes, to form a nitro-radical anion intermediate.[2][4][5] In
 normoxic tissues, this intermediate is rapidly re-oxidized back to the inactive prodrug,
 sparing healthy cells.[4][5]
- Formation of Cytotoxic Metabolites: Under sustained hypoxia, the nitro-radical anion is further reduced to form highly reactive hydroxylamine (CP-506H) and amine (CP-506M) metabolites.[4]
- DNA Damage and Cell Death: These active metabolites are potent DNA alkylating agents
 that induce interstrand cross-links.[8] This leads to replication fork stalling, the formation of
 DNA double-strand breaks, and ultimately, apoptotic cell death.[8]
- Bystander Effect: A key feature of **CP-506** is the ability of its active metabolites, particularly the bis-chloro-mustard amine metabolite (**CP-506**M-Cl2), to diffuse from the hypoxic cell of origin to adjacent, better-oxygenated tumor cells.[4] This "bystander effect" extends the cytotoxic activity of **CP-506** beyond the immediate hypoxic zone, with a predicted penetration depth of up to 190 μm.[4]

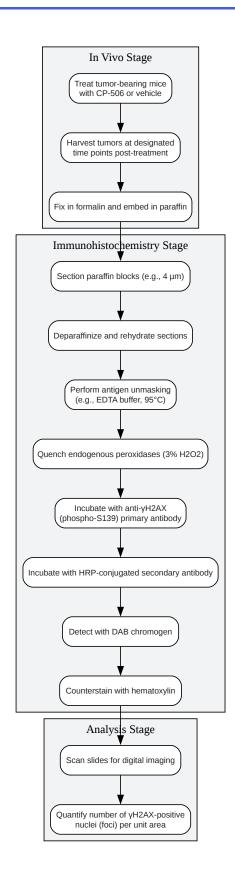












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